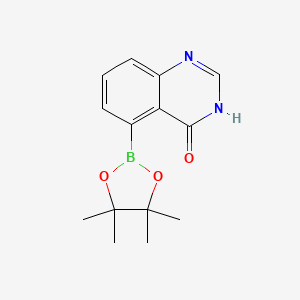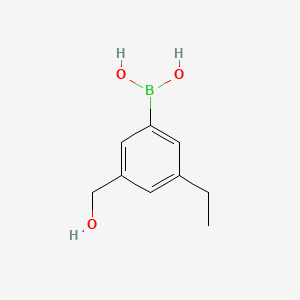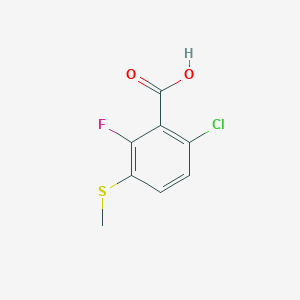
Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a chemical compound with the molecular formula C11H8F3NaO3 It is a sodium salt derivative of 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trifluorophenyl acetonitrile and ethyl alpha-bromoacetate.
Reaction with Zinc: These starting materials are reacted in the presence of zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate.
Hydrolysis: The ethyl ester is then hydrolyzed using a sodium hydroxide solution, followed by acidification with diluted hydrochloric acid to yield 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
Formation of Sodium Salt: Finally, the acid is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.
Major Products:
Oxidation: 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid.
Reduction: 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate.
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate has diverse applications in scientific research:
Chemistry: It serves as a synthetic intermediate in the preparation of various fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as dipeptidyl peptidase-4 (DPP-4), inhibiting their activity.
Pathways Involved: By inhibiting DPP-4, the compound increases the levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels.
Comparaison Avec Des Composés Similaires
- Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid
Comparison:
- Uniqueness: Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is unique due to its sodium salt form, which enhances its solubility in water compared to its ester and acid counterparts.
- Applications: While all these compounds serve as intermediates in pharmaceutical synthesis, the sodium salt form is particularly favored for its improved solubility and ease of handling in aqueous solutions .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C10H6F3NaO3 |
|---|---|
Poids moléculaire |
254.14 g/mol |
Nom IUPAC |
sodium;3-oxo-4-(2,4,5-trifluorophenyl)butanoate |
InChI |
InChI=1S/C10H7F3O3.Na/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4H,1,3H2,(H,15,16);/q;+1/p-1 |
Clé InChI |
RKEAOLBMJHDNSX-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=CC(=C1F)F)F)CC(=O)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


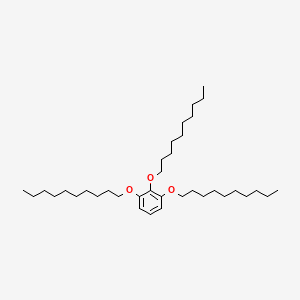
![2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B14022287.png)
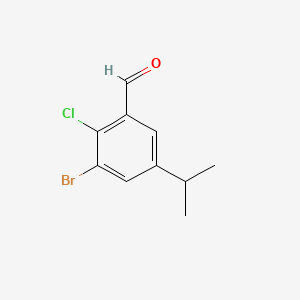
![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)
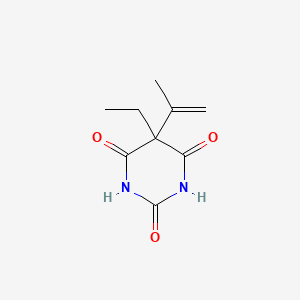
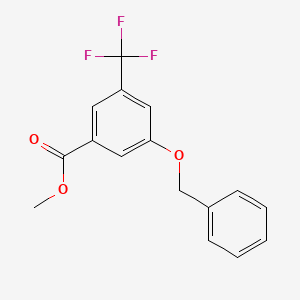

![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)

